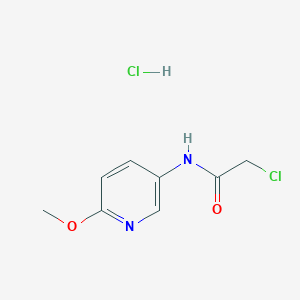

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride

説明

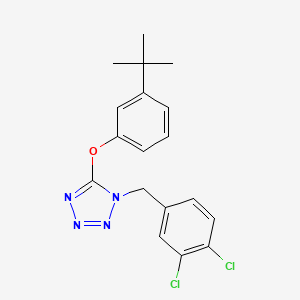

“2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C8H10Cl2N2O2 . It belongs to the pyridine family. This compound is used for research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 237.08 . The SMILES representation of the molecule is COC1=NC=C (C=C1)NC (=O)CCl.Cl .科学的研究の応用

Environmental Science and Herbicide Research

Chloroacetamide herbicides, including compounds similar to "2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride," are used in agricultural settings for pre-emergent control of grasses and broadleaf weeds. Research into these compounds often focuses on their metabolism in both humans and rats, understanding their environmental impact, and assessing their adsorption and bioactivity in soils. For instance, studies on chloroacetamide herbicides such as acetochlor and metolachlor have revealed their carcinogenic potential in rats and explored their complex metabolic activation pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000). Additionally, the adsorption, bioactivity, and soil tests for chloroacetamide herbicides have been evaluated to understand their environmental interactions (Weber & Peter, 1982).

Chemistry and Synthesis

Research in chemistry has explored the synthesis and structural aspects of compounds related to "this compound." For example, studies have looked at the synthesis of various pyridazine derivatives, including those with antimicrobial properties, highlighting the versatility and significance of chloroacetamide compounds in drug discovery and chemical synthesis (Horie, 1963).

Biodegradation and Environmental Remediation

Understanding the biodegradation of chloroacetamide herbicides is crucial for assessing their environmental impact and exploring potential remediation strategies. For instance, the involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, a process critical for its biodegradation, has been investigated, providing insights into microbial pathways capable of mitigating the environmental presence of these compounds (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Safety and Hazards

特性

IUPAC Name |

2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRWMWICGKDIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B2681533.png)

![1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride](/img/structure/B2681534.png)

![4-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2681539.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2681542.png)

![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)

![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)

![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)